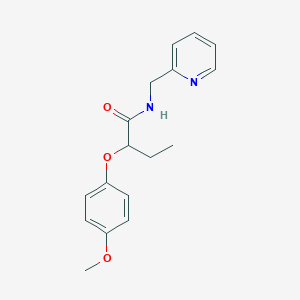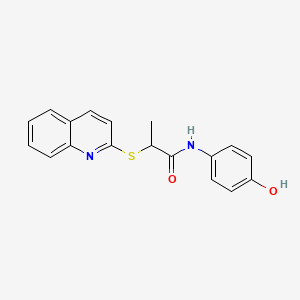![molecular formula C10H13BrO4 B5033917 2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B5033917.png)
2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol is a chemical compound with the molecular formula C12H16Br2O4. It is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis or by inhibiting the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and has not shown any significant adverse effects on biochemical and physiological systems. However, further research is required to fully understand its effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol in lab experiments is its potential antitumor activity. It can also be used as a starting material for the synthesis of various organic compounds. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol. These include:
- Investigating its potential as a therapeutic agent for the treatment of cancer and other diseases.
- Developing new synthesis methods to improve its yield and purity.
- Studying its mechanism of action to better understand its effects on cancer cells.
- Exploring its potential applications in material science and organic synthesis.
- Conducting further research on its toxicity and safety for human health.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its unique properties and potential antitumor activity make it a promising candidate for further study. However, more research is required to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Synthesemethoden
2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol can be synthesized through a reaction between 4-bromo-1,2-phenylenediamine and diethylene glycol. The reaction is catalyzed by a strong acid such as sulfuric acid, and the product is obtained through a series of purification steps including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol has been used in various scientific research applications such as drug discovery, material science, and organic synthesis. It has been found to exhibit potential antitumor activity and has been used as a starting material for the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
2-[4-bromo-2-(2-hydroxyethoxy)phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO4/c11-8-1-2-9(14-5-3-12)10(7-8)15-6-4-13/h1-2,7,12-13H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQFEIBAULUWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCO)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5033838.png)

![3-bromo-4-ethoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5033858.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5033865.png)

![9-methyl-10-{[methyl(octadecyl)amino]methyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5033883.png)
![({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5033888.png)
![N-(2-methoxyethyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5033894.png)
![5-[(2-chloroethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5033899.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5033907.png)
![1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5033909.png)
![2-[1-benzyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5033926.png)
![N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine](/img/structure/B5033936.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5033941.png)
